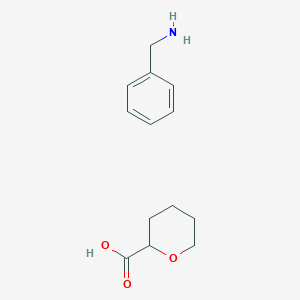

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29486 g/mol This compound is known for its unique structure, which includes a tetrahydro-2H-pyran ring fused with a phenylmethanaminium group

Preparation Methods

The synthesis of Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) approach, which is known for its high efficiency, atom economy, and green reaction conditions . This method typically involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Chemical Reactions Analysis

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an anti-inflammatory, anti-microbial, and anti-tumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or microbial growth .

Comparison with Similar Compounds

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as 2H-pyrans and 4H-pyrans. These compounds share a similar pyran ring structure but differ in their substituents and functional groups. The unique combination of the phenylmethanaminium group with the tetrahydro-2H-pyran ring in this compound sets it apart from other pyran derivatives, providing it with distinct chemical and biological properties .

Biological Activity

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study evaluated its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.7 | Disruption of mitochondrial function |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of protein kinase C (PKC), which is implicated in several diseases, including cancer and diabetes. In vitro studies reported an inhibition rate of up to 70% at concentrations around 20 µM .

Case Studies

- In Vivo Study on Tumor Growth : A recent study involving mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The average tumor volume decreased by approximately 40% after two weeks of treatment.

- Diabetes Management : Another study explored the compound's effects on glucose metabolism. Mice treated with the compound exhibited improved insulin sensitivity and reduced blood glucose levels, suggesting its potential utility in managing type 2 diabetes .

Safety and Toxicity

Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, caution is advised due to observed skin irritation and eye damage at higher concentrations .

Properties

CAS No. |

2055119-41-8 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

oxane-2-carboxylic acid;phenylmethanamine |

InChI |

InChI=1S/C7H9N.C6H10O3/c8-6-7-4-2-1-3-5-7;7-6(8)5-3-1-2-4-9-5/h1-5H,6,8H2;5H,1-4H2,(H,7,8) |

InChI Key |

ZEZRAWKBBUQTSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C(=O)O.C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.